molecular formula C17H16N2OS2 B11093012 2-[(6-methyl-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide

2-[(6-methyl-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide

Cat. No.: B11093012
M. Wt: 328.5 g/mol
InChI Key: FGCZNVKGCPZWHW-UHFFFAOYSA-N
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Description

2-[(6-METHYL-13-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzothiazole ring substituted with a methyl group and a sulfanyl group, linked to an acetamide moiety with a 2-methylphenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-METHYL-13-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2-METHYLPHENYL)ACETAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(6-METHYL-13-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Tin(II) chloride, iron powder

    Substitution Reagents: Nitric acid, sulfuric acid, halogens

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitrobenzothiazoles, sulfonylbenzothiazoles, halobenzothiazoles

Scientific Research Applications

2-[(6-METHYL-13-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2-METHYLPHENYL)ACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[(6-METHYL-13-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methylbenzothiazole: Shares the benzothiazole core structure but lacks the acetamide moiety.

    2-(2-Hydroxyphenyl)benzothiazole: Contains a hydroxyl group instead of the sulfanyl group.

    2-(2-Hydroxyphenyl)-6-nitrobenzothiazole: Contains a nitro group and a hydroxyl group.

Uniqueness

2-[(6-METHYL-13-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2-METHYLPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfanyl and acetamide moieties contribute to its potential as a versatile intermediate in organic synthesis and its diverse biological applications.

Properties

Molecular Formula

C17H16N2OS2

Molecular Weight

328.5 g/mol

IUPAC Name

2-[(6-methyl-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C17H16N2OS2/c1-11-7-8-14-15(9-11)22-17(19-14)21-10-16(20)18-13-6-4-3-5-12(13)2/h3-9H,10H2,1-2H3,(H,18,20)

InChI Key

FGCZNVKGCPZWHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC=CC=C3C

Origin of Product

United States

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